![molecular formula C13H9ClO2S B3377651 5-Chloro-2-(phenylsulfanyl)benzoic acid CAS No. 13421-01-7](/img/structure/B3377651.png)
5-Chloro-2-(phenylsulfanyl)benzoic acid
Overview
Description
5-Chloro-2-(phenylsulfanyl)benzoic acid is a chemical compound with the molecular formula C13H9ClO2S . It has a molecular weight of 264.73 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClO2S/c14-9-6-7-12 (11 (8-9)13 (15)16)17-10-4-2-1-3-5-10/h1-8H, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Electrochemical Properties and Reactions
- Electrochemical Reduction: The electrochemical reduction of compounds related to 5-chloro-2-(phenylsulfanyl)benzoic acid has been studied, revealing insights into their behavior under various conditions. This research is crucial for understanding the electrochemical properties of these compounds (Mandić, Nigović, & Šimunić, 2004).
Synthesis and Characterization of Derivatives
- Formation of Benzofuran Derivatives: The synthesis process involving the oxidation of this compound to form various benzofuran derivatives has been explored, contributing to the field of organic chemistry and material sciences (Choi, Seo, Son, & Lee, 2008).
Pharmacological and Biological Applications
- Oxadiazole Derivatives Synthesis: Research involving the creation of oxadiazole derivatives from 3-chloro-2-fluoro benzoic acid, which is structurally similar to this compound, has demonstrated significant biological activities. This highlights the potential of similar compounds in pharmacological applications (Bhat et al., 2016).
Industrial Process and Synthesis
- Manufacturing Key Intermediates: The development of efficient processes for synthesizing key intermediates related to this compound, which are crucial in the manufacturing of therapeutic agents, demonstrates the compound's industrial importance (Zhang et al., 2022).
properties
IUPAC Name |
5-chloro-2-phenylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTIBEQBLHXDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292925 | |
Record name | 5-Chloro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13421-01-7 | |
Record name | 5-Chloro-2-(phenylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13421-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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